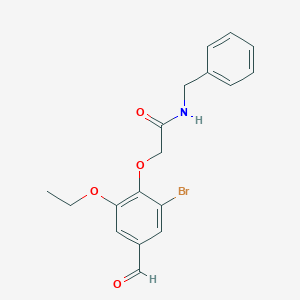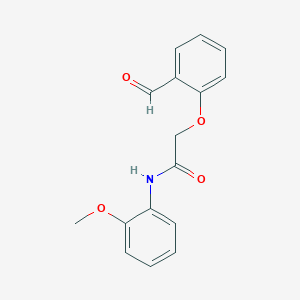![molecular formula C13H11NO3S2 B307660 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid](/img/structure/B307660.png)
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid involves the inhibition of COX-2 activity. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are involved in inflammation and cancer development. By inhibiting COX-2 activity, the compound reduces the production of prostaglandins, thereby reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid have been studied extensively. The compound has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using the compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Zukünftige Richtungen
There are several future directions for the research of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid. One of the most significant directions is the development of novel derivatives with improved efficacy and safety profiles. Additionally, further research is needed to determine the mechanism of action of the compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
Conclusion
In conclusion, 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its efficacy and safety profile in clinical trials.
Synthesemethoden
The synthesis of 4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid involves the reaction of 2-(ethylthio)-5-oxo-4,5-dihydrothiazole-4-carbaldehyde with 4-carboxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of the desired compound, which can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and anti-cancer agent. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development.
Eigenschaften
Produktname |
4-[(2-(ethylsulfanyl)-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]benzoic acid |
|---|---|
Molekularformel |
C13H11NO3S2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C13H11NO3S2/c1-2-18-13-14-10(12(17)19-13)7-8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16)/b10-7- |
InChI-Schlüssel |
PXOZZALUUBNNST-YFHOEESVSA-N |
Isomerische SMILES |
CCSC1=N/C(=C\C2=CC=C(C=C2)C(=O)O)/C(=O)S1 |
SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
Kanonische SMILES |
CCSC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=O)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)


![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![Methyl 4-[7-butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307593.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![3-(Propylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307598.png)
![5-(3,4-Diethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307599.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)